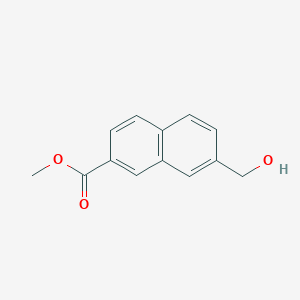

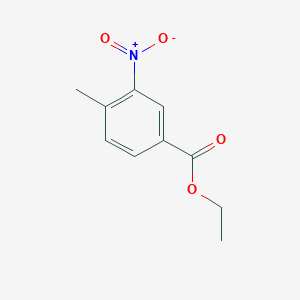

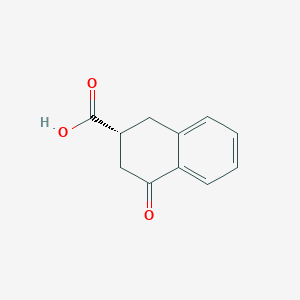

Methyl 7-(hydroxymethyl)-2-naphthoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 7-(hydroxymethyl)-2-naphthoate, also known as 7-hydroxymethyl-2-naphthoic acid methyl ester, is a synthetic compound used in laboratory experiments and scientific research. This compound is a derivative of naphthoic acid and is used to study the biochemical and physiological effects of various substances. It is an important tool for scientists to understand the structure and properties of a wide variety of molecules.

Scientific Research Applications

Synthesis and Biological Activity

- Methyl 7-(hydroxymethyl)-2-naphthoate and related compounds are synthesized from natural sources, like Pterospermum yunnanense, for potential biological activities. For instance, a new naphthol derivative was isolated and assessed for cytotoxicity against human tumor lines, although it showed no activity (Li et al., 2014).

Pharmacological Properties

- Naphthoquinones, similar to Methyl 7-(hydroxymethyl)-2-naphthoate, exhibit a range of pharmacological activities, including antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral properties. The hemi-synthesis of these compounds has been described, highlighting their medicinal potential (Mbaveng & Kuete, 2014).

Catalysis in Drug Synthesis

- Derivatives of Methyl 7-(hydroxymethyl)-2-naphthoate are used as intermediates in drug synthesis, like in the production of naproxen, a non-steroidal anti-inflammatory drug. Studies on catalytic methylation using greener agents indicate the compound's role in eco-friendly drug manufacturing processes (Yadav & Salunke, 2013).

Histochemical Applications

- Complex naphthols, akin to Methyl 7-(hydroxymethyl)-2-naphthoate, serve as new reagents for tissue oxidase demonstration in histochemistry. These compounds contribute to understanding enzyme activity and tissue composition (Burstone, 1959).

Anti-Inflammatory Effects

- Methyl 7-(hydroxymethyl)-2-naphthoate derivatives show anti-inflammatory effects by suppressing NF-κB, JNK, and p38 MAPK pathways in macrophages. This indicates their potential in treating inflammatory disorders (Zhang et al., 2011).

Mechanism of Action

Target of Action

The primary target of Methyl 7-(hydroxymethyl)-2-naphthoate is Serine Hydroxymethyltransferase (SHMT) . SHMT is a pyridoxal phosphate (PLP) dependent enzyme that plays a crucial role in cellular one-carbon pathways by catalyzing the reversible, simultaneous conversions of L-serine to glycine and tetrahydrofolate (THF) to 5,10-methylenetetrahydrofolate .

Mode of Action

These inhibitors typically compete with the substrate at the binding sites, leading to a decrease in the enzymatic activity of SHMT .

Biochemical Pathways

Methyl 7-(hydroxymethyl)-2-naphthoate affects the one-carbon metabolism pathway, which is essential for cell growth and function. This pathway is responsible for the biosynthesis of several amino acids, methyl group donors, and nucleotides . By inhibiting SHMT, Methyl 7-(hydroxymethyl)-2-naphthoate could potentially disrupt these biochemical pathways, affecting the availability of one-carbon units in the cell .

Result of Action

Given its potential role as an shmt inhibitor, it could lead to a decrease in the availability of one-carbon units in the cell, which could affect various cellular processes, including dna synthesis and methylation .

properties

IUPAC Name |

methyl 7-(hydroxymethyl)naphthalene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-16-13(15)11-5-4-10-3-2-9(8-14)6-12(10)7-11/h2-7,14H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPDNALCGZSUGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CC(=C2)CO)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627685 |

Source

|

| Record name | Methyl 7-(hydroxymethyl)naphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 7-(hydroxymethyl)-2-naphthoate | |

CAS RN |

162514-08-1 |

Source

|

| Record name | Methyl 7-(hydroxymethyl)naphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 7-(hydroxymethyl)naphthalene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)-N-methylmethanamine](/img/structure/B173425.png)

![2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B173434.png)

![2-[(3,4-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B173444.png)